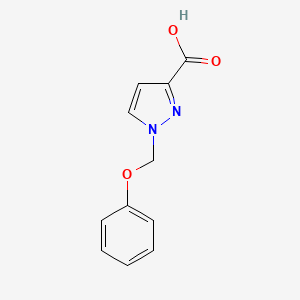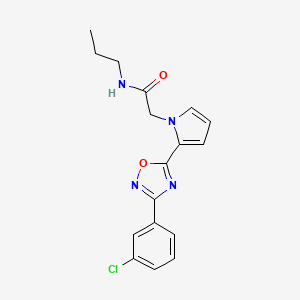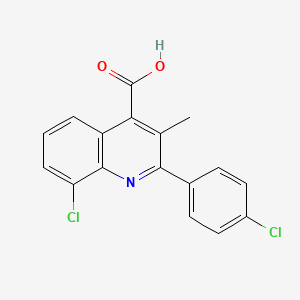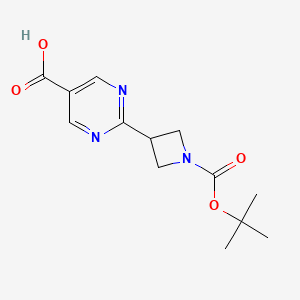
1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a penicillin antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a narrow-spectrum antibiotic that is effective against penicillin G-sensitive microorganisms .
Molecular Structure Analysis
The molecular structure of phenoxymethylpenicillin consists of a benzylpenicillin core with a phenoxymethyl group . The chemical formula is C16H18N2O5S .Wissenschaftliche Forschungsanwendungen
Functionalization Reactions and Synthesis Methodologies
1H-pyrazole derivatives, similar to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, have been extensively studied for their reactivity and potential in synthesizing a wide range of compounds. For example, experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives highlight their versatility in organic synthesis. Such compounds can react with various aminophenol derivatives to yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are of interest for further chemical transformations and potential applications in developing novel compounds with unique properties (Yıldırım & Kandemirli, 2006).
Antioxidant Properties and Bioactivity
Research on walnut kernels (Juglans regia L.) identified several phenolic compounds with significant antioxidant activities. Although not directly related to 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, this study underscores the importance of phenolic structures, which are often part of pyrazole derivatives, in scavenging free radicals and potentially contributing to the bioactivity of these compounds (Zhang et al., 2009).
Electroluminescence and Material Science Applications
Transition metal complexes with ligands derived from pyrazolecarboxylic acid derivatives have been synthesized, demonstrating highly intense electrochemiluminescence (ECL) in solution. This suggests potential applications in developing ECL-based sensors, displays, and other optoelectronic devices, highlighting the versatility of pyrazole derivatives in materials science (Feng et al., 2016).
Synthetic and Bioactivity Studies
Synthesis and characterization studies of pyrazole derivatives have also explored their potential bioactivities, including antitumor, antifungal, and antibacterial effects. These studies reveal the significant potential of pyrazole derivatives in pharmaceutical chemistry and the development of new therapeutic agents (Titi et al., 2020).
Catalysis and Organic Transformations
Iron-catalyzed oxidation of benzylic alcohols to benzoic acids using pyrazole-based ligands showcases the application of pyrazole derivatives in catalysis, providing efficient pathways for the synthesis of carboxylic acids from alcohols, which is a fundamental transformation in organic synthesis (Stanje et al., 2018).
Safety And Hazards
While specific safety and hazard information for “1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid” is not available, phenoxymethylpenicillin is generally safe for use during pregnancy . Side effects can include diarrhea, nausea, and allergic reactions including anaphylaxis . It is not recommended for those with a history of penicillin allergy .
Eigenschaften
IUPAC Name |
1-(phenoxymethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)10-6-7-13(12-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKBHPBCKJFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)
![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)
![5-methyl-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2818554.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)


![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)



